molecular formula C13H12ClNO4S2 B2470999 Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate CAS No. 895260-37-4

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate

Cat. No.: B2470999
CAS No.: 895260-37-4
M. Wt: 345.81
InChI Key: REEPQEJOKPMJTP-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a sulfur-containing heterocyclic compound featuring a thiophene backbone with a carboxylate ester at position 2 and a sulfamoyl group at position 3. The sulfamoyl moiety is substituted with a 2-chloro-4-methylphenyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name

methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4S2/c1-8-3-4-10(9(14)7-8)15-21(17,18)11-5-6-20-12(11)13(16)19-2/h3-7,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEPQEJOKPMJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Sulfonyl Chloride Intermediate

The diazonium salt is treated with sulfur dioxide ($$ \text{SO}2 $$) in the presence of copper chloride ($$ \text{CuCl}2 $$) as a catalyst. This step converts the diazonium group into a sulfonyl chloride via the Meerwein reaction, which involves the trapping of $$ \text{SO}_2 $$ by the diazonium salt.

Reaction Mechanism :
$$
\text{Ar-N}2^+ \text{Cl}^- + \text{SO}2 \xrightarrow{\text{CuCl}2} \text{Ar-SO}2\text{Cl} + \text{N}_2 \uparrow
$$

Optimization Notes :

  • Catalyst : $$ \text{CuCl}2 $$ enhances the electrophilic character of $$ \text{SO}2 $$, facilitating sulfonation.
  • Solvent : Hydrochloric acid and acetic acid mixture ensures protonation of intermediates.

The resulting methyl 3-chlorosulfonylthiophene-2-carboxylate is isolated via filtration and washed to remove residual acids.

Amination with 2-Chloro-4-methylaniline

The sulfonyl chloride intermediate reacts with 2-chloro-4-methylaniline in a nucleophilic substitution reaction. The amine attacks the electrophilic sulfur atom, displacing chloride and forming the sulfonamide bond.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or lower alcohols (e.g., methanol)
  • Temperature : 0–25°C
  • Stoichiometry : 1:1 molar ratio of sulfonyl chloride to amine.

Mechanistic Insight :
$$
\text{R-SO}2\text{Cl} + \text{H}2\text{N-Ar} \rightarrow \text{R-SO}_2\text{NH-Ar} + \text{HCl}
$$

Excess amine or a base (e.g., triethylamine) is often added to neutralize HCl, driving the reaction to completion. The crude product is purified via recrystallization from ethanol or dimethylformamide (DMF).

Analytical Characterization

Spectroscopic Data

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$) :

    • δ 2.26 (s, 3H, CH$$ _3 $$): Methyl group on the phenyl ring.
    • δ 3.10 (d, 2H, $$ J = 7.6 $$ Hz): Methylene protons adjacent to sulfur.
    • δ 5.62 (t, 1H, $$ J = 7.6 $$ Hz): Thiophene ring proton.
  • IR (KBr) :

    • 1674 cm$$ ^{-1} $$: Ester carbonyl ($$ \text{C=O} $$).
    • 1340, 1160 cm$$ ^{-1} $$: Asymmetric and symmetric $$ \text{SO}_2 $$ stretching.

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis typically reveals a purity >98% when using a C18 column and acetonitrile/water mobile phase.

Industrial-Scale Considerations

The described method is scalable, with adaptations for large reactors and continuous processing:

  • Catalyst Recovery : $$ \text{CuCl}_2 $$ is filtered and reused to reduce costs.
  • Waste Management : HCl and $$ \text{SO}_2 $$ byproducts are neutralized with aqueous bases.
  • Yield Optimization : Pilot studies report yields of 70–75% after recrystallization.

Comparative Analysis of Alternative Routes

While the above method is predominant, alternative pathways have been explored:

Direct Sulfonation of Thiophene

Direct electrophilic sulfonation of methyl thiophene-2-carboxylate is challenging due to the electron-withdrawing ester group, which deactivates the ring. This method yields <20% of the desired product, making it impractical.

Ullmann Coupling

A copper-mediated coupling between methyl 3-bromothiophene-2-carboxylate and 2-chloro-4-methylbenzenesulfonamide has been attempted. However, side reactions and low selectivity limit its utility.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted derivatives.

Scientific Research Applications

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its application. The sulfamoyl group may play a role in binding to these targets, while the thiophene ring could influence the compound’s electronic properties.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound’s structural analogs differ in substituents on the thiophene ring, sulfamoyl group, or phenyl appendages. Key examples include:

Compound Name Key Substituents/Modifications Application/Notes Evidence ID
Methyl 3-[(methoxycarbonylmethyl)sulfamoyl]thiophene-2-carboxylate Methoxycarbonylmethyl on sulfamoyl Pharmaceutical impurity
Thifensulfuron-methyl 4-Methoxy-6-methyltriazine attached via sulfamoyl Herbicide (sulfonylurea class)
Methyl 3-amino-4-(2-chlorophenyl)thiophene-2-carboxylate 2-Chlorophenyl directly on thiophene (no sulfamoyl) Intermediate for drug synthesis
Methyl 3-(N-(4-(isopentylamino)-2-methoxyphenyl)sulfamoyl)thiophene-2-carboxylate Isopentylamino and methoxy on phenyl ring of sulfamoyl PPARβ/δ antagonist
Methyl 3-{[(1E)-(dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate Dimethylamino and methoxyphenyl groups Intermediate with imine functionality

Key Observations :

  • Sulfamoyl Modifications : Replacement of the 2-chloro-4-methylphenyl group with triazine (thifensulfuron-methyl) or methoxycarbonylmethyl alters biological activity. Triazine-containing derivatives are herbicidal due to acetolactate synthase inhibition , while the target compound’s phenyl substituent may favor receptor binding in medicinal contexts .

Physicochemical Properties

Substituents critically influence properties such as solubility, logP, and stability:

  • Electron-Withdrawing Groups : The 2-chloro-4-methylphenyl group enhances lipophilicity compared to fluorine-substituted analogs (e.g., compound 2 in ) .
  • Triazine Derivatives : Thifensulfuron-methyl’s polar triazine moiety improves water solubility, facilitating herbicidal formulation .

Biological Activity

Methyl 3-[(2-chloro-4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, a sulfamoyl group, and a chloro-substituted aromatic moiety. The compound's molecular formula is C13H12ClNO4SC_{13}H_{12}ClNO_4S, with a molecular weight of approximately 303.75 g/mol. Its structure can be summarized as follows:

PropertyValue
Molecular FormulaC₁₃H₁₂ClN O₄S
Molecular Weight303.75 g/mol
IUPAC NameThis compound
Density1.493 g/cm³
Boiling Point494.5 °C at 760 mmHg

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit promising antitumor properties. For instance, derivatives containing thiophene rings have shown effectiveness against various cancer cell lines, with some demonstrating IC50 values in the nanomolar range for specific tumor types .

Case Study: Inhibition of Tumor Growth

One notable study evaluated the compound's efficacy in inhibiting tumor growth in mouse models. The results showed significant reductions in tumor size when treated with similar thiophene derivatives, suggesting a potential pathway for therapeutic application .

The biological activity of this compound is likely mediated through interactions with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The sulfamoyl group may facilitate binding to these targets, while the thiophene ring could enhance the compound's electronic properties, contributing to its reactivity and biological effects.

Antimicrobial Activity

In addition to antitumor properties, compounds with similar structures have been investigated for their antimicrobial activities. For example, certain thiophene derivatives have shown effectiveness against bacterial strains and fungi in vitro, indicating a broader spectrum of biological activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameAntitumor Activity (IC50)Antimicrobial Activity
Methyl thiophene-2-carboxylateModerateWeak
2-Chloro-4-methylphenylsulfonamideHighModerate
This compoundHighSignificant

This table illustrates that this compound possesses enhanced biological activities compared to other related compounds.

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